molecular formula C26H28ClN3O B13769711 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride CAS No. 68134-32-7

1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride

Cat. No.: B13769711
CAS No.: 68134-32-7
M. Wt: 434.0 g/mol
InChI Key: WSTUXINPHUICKM-UHFFFAOYSA-M
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Description

1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride is a synthetic organic compound. It belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyanoethyl group, an ethoxyethyl group, and an indolium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride typically involves multiple steps:

    Formation of the Indolium Core: This step usually involves the cyclization of a suitable precursor to form the indolium ring.

    Introduction of the Cyanoethyl Group: This can be achieved through a nucleophilic substitution reaction, where a cyanoethyl group is introduced to the indolium core.

    Attachment of the Ethoxyethyl Group: This step involves the reaction of the intermediate compound with an ethoxyethylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups to the molecule.

Scientific Research Applications

1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanoethyl)-2-[4-(dimethylamino)phenyl]benz[cd]indolium chloride
  • 1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride

Comparison

Compared to similar compounds, 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride may exhibit unique properties due to the presence of the ethoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

CAS No.

68134-32-7

Molecular Formula

C26H28ClN3O

Molecular Weight

434.0 g/mol

IUPAC Name

3-[2-[4-[2-ethoxyethyl(ethyl)amino]phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride

InChI

InChI=1S/C26H28N3O.ClH/c1-3-28(18-19-30-4-2)22-14-12-21(13-15-22)26-23-10-5-8-20-9-6-11-24(25(20)23)29(26)17-7-16-27;/h5-6,8-15H,3-4,7,17-19H2,1-2H3;1H/q+1;/p-1

InChI Key

WSTUXINPHUICKM-UHFFFAOYSA-M

Canonical SMILES

CCN(CCOCC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC4=C3C2=CC=C4)CCC#N.[Cl-]

Origin of Product

United States

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